

Introduction: Unveiling the Potential of Lipoamino Acids

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Compound of Interest

Compound Name: *(S)*-2-Aminoundecanoic acid

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In the vast landscape of bioactive molecules, the intersection of amino acids and lipids gives rise to a fascinating and functionally versatile class of compounds: the lipoamino acids (LAAs). **(S)**-2-Aminoundecanoic acid, a chiral non-proteinogenic α -amino acid featuring a C11 alkyl chain, represents a core scaffold within this class. Its unique amphiphilic structure—marrying a hydrophilic amino acid head with a lipophilic fatty acid tail—confers properties that make its derivatives and analogs compelling candidates for drug discovery, advanced chemical biology, and specialized cosmeceuticals.

Unlike their proteinogenic counterparts, LAAs such as **(S)**-2-aminoundecanoic acid are not merely building blocks for proteins. Their structure allows for profound interactions with biological membranes and lipid-dependent signaling pathways. The lipophilic chain can act as a vector, enhancing bioavailability and facilitating passage across cellular barriers, while the amino acid moiety provides a handle for further chemical modification and specific interactions with biological targets.^{[1][2]} This guide provides a comprehensive technical overview of the synthesis, biological activities, and applications of **(S)**-2-aminoundecanoic acid derivatives, offering field-proven insights for professionals in drug development and biomedical research.

Core Scaffold: Physicochemical Properties and Structural Features

(S)-2-Aminoundecanoic acid is a white, crystalline solid with the molecular formula $C_{11}H_{23}NO_2$ and a molecular weight of 201.31 g/mol. Its melting point is reported to be in the range of 188-191 °C, and it exhibits limited solubility in water (approximately 2 g/L at 20 °C).

The true power of this scaffold lies in its modularity. Three primary sites are available for chemical modification, each profoundly influencing the molecule's physicochemical and biological properties:

- The N-Terminus (Amino Group): Acylation of the amino group with various fatty acids or other moieties is a common strategy. This modification significantly increases lipophilicity and can modulate the molecule's interaction with membrane-bound proteins or its metabolic stability.
- The C-Terminus (Carboxyl Group): Esterification or amidation at the C-terminus neutralizes the negative charge, which can enhance membrane permeability. This site is critical for creating prodrugs or conjugating the LAA to other molecules.^[3]
- The Alkyl Chain (Undecyl Group): The length and degree of saturation of the alkyl chain are crucial determinants of biological activity, particularly in antimicrobial applications where it governs the depth of membrane insertion.^[4]

These modifications allow for the fine-tuning of properties like the octanol-water partition coefficient (LogP), acidity (pKa), and overall amphipathicity, which are critical for optimizing pharmacokinetics and pharmacodynamics.

Synthesis of (S)-2-Aminoundecanoic Acid and Its Analogs

The generation of enantiomerically pure α -amino acids is a cornerstone of medicinal chemistry. For long-chain LAAs like **(S)-2-aminoundecanoic acid**, several robust stereoselective methods are available.

Key Synthetic Strategies

- **Asymmetric Hydrogenation:** This widely used industrial method involves the hydrogenation of an α,β -dehydro- α -amino acid precursor using a chiral metal catalyst (typically Rhodium or Ruthenium-based). The catalyst's chiral ligands guide the hydrogen addition to one face of the double bond, establishing the desired (S)-stereocenter with high enantiomeric excess.[5]
- **Asymmetric Strecker Synthesis:** This classic method involves the reaction of an aldehyde (undecanal) with ammonia and a cyanide source, catalyzed by a chiral catalyst. The resulting α -aminonitrile is then hydrolyzed to the α -amino acid. Chiral thioureas and other organocatalysts have proven highly effective in rendering this reaction enantioselective.[6][7]
- **Palladium-Catalyzed Amidocarbonylation:** This is a highly efficient, atom-economical method for directly converting long-chain aldehydes into N-acyl amino acids. It involves the reaction of an aldehyde (e.g., decanal to yield the C11 amino acid) with an amide, carbon monoxide, and a palladium catalyst. This one-step process is particularly attractive for generating a library of N-acyl derivatives.[8]
- **Enzymatic Synthesis:** Biocatalysis offers a green and highly selective alternative. Transaminases, for example, can convert an α -keto acid (2-oxoundecanoic acid) into the corresponding (S)-amino acid with excellent enantiopurity by transferring an amino group from a donor molecule.

Experimental Protocol: Palladium-Catalyzed Amidocarbonylation

This protocol describes a representative one-step synthesis of an N-acetyl-(S)-2-aminoundecanoic acid derivative, adapted from methodologies for "fatty" amino acids.[8]

Objective: To synthesize N-acetyl-2-aminoundecanoic acid from decanal.

Materials:

- Decanal
- Acetamide
- Palladium(II) acetate [Pd(OAc)₂]

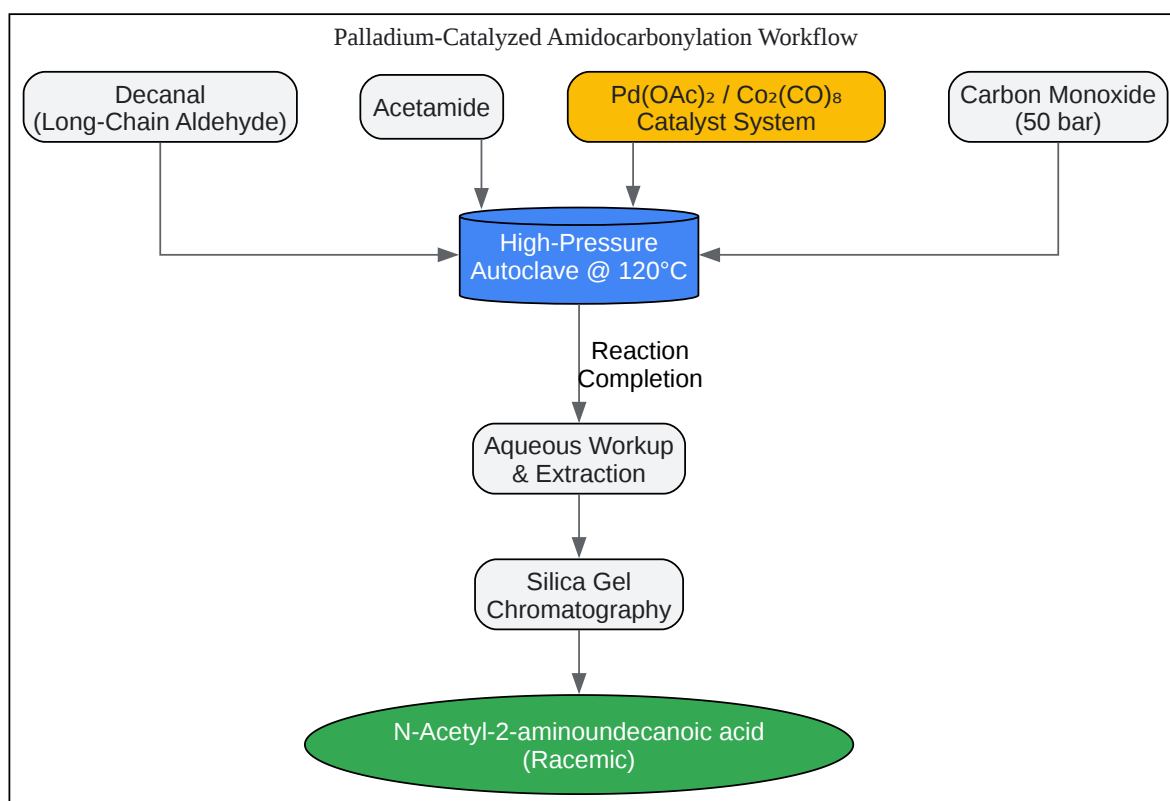
- Triphenylphosphine (PPh₃)
- Cobalt(II) carbonyl [Co₂(CO)₈]
- Toluene (anhydrous)
- Carbon monoxide (CO) gas (high-pressure cylinder)
- High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet
- Standard glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- **Reactor Setup:** In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with Pd(OAc)₂ (0.5 mol%), PPh₃ (2 mol%), and Co₂(CO)₈ (2 mol%).
- **Reagent Addition:** Add acetamide (1.2 equivalents) and anhydrous toluene to the liner. Finally, add decanal (1.0 equivalent).
- **Reaction:** Seal the glass liner inside the autoclave. Purge the autoclave three times with CO gas, then pressurize to 50 bar of CO.
- **Heating and Stirring:** Heat the reactor to 120 °C and stir the reaction mixture vigorously. Monitor the reaction progress by checking CO consumption and, if possible, by taking aliquots for TLC or GC-MS analysis. The reaction is typically complete within 12-24 hours.
- **Workup:** After cooling the reactor to room temperature, carefully vent the excess CO in a fume hood. Open the reactor and remove the reaction mixture.
- **Purification:**
 - Concentrate the mixture under reduced pressure to remove the toluene.
 - Redissolve the residue in a suitable solvent like ethyl acetate and wash with 1 M HCl and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography to yield the pure N-acetyl-2-aminoundecanoic acid.
- Chiral Resolution (If Racemic): The resulting N-acyl amino acid is racemic. Enantiomeric resolution can be achieved via enzymatic kinetic resolution or by forming diastereomeric salts with a chiral base followed by fractional crystallization.

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of N-acyl fatty amino acids.

Biological Activities and Mechanisms of Action

Derivatives of **(S)-2-aminoundecanoic acid** are not merely passive molecules; they are active modulators of complex biological systems. Their activities span from direct antimicrobial action to subtle interference with critical metabolic pathways.

Antimicrobial and Membrane-Disrupting Properties

Long-chain LAAs and their derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria like *Staphylococcus aureus*.^[4] The proposed mechanism involves the insertion of the lipophilic alkyl chain into the bacterial cell membrane. This disrupts the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The structure-activity relationship (SAR) is well-defined:

- **Chain Length:** Antimicrobial potency is highly dependent on the fatty acid chain length, with optimal activity often found between C12 and C16.
- **Head Group:** The nature of the amino acid and its charge can influence the initial electrostatic attraction to the negatively charged bacterial membrane.^[9]
- **Derivatization:** Esterification or amidation can alter activity. For instance, monoglyceride esters of fatty acids are often more potent than the free acids.^[4]

Compound/Derivative Class	Target Organism(s)	MIC Range ($\mu\text{g/mL}$)	Reference(s)
Monoglycerides of Fatty Acids	Staphylococcus aureus	1.56 - 25	[4]
Ultrashort Lipopeptides (C12-C18)	S. pneumoniae, S. pyogenes	4 - 32	[9]
Unsaturated Fatty Acids (C16-C18)	Gram-positive bacteria	5 - 100	[10]

Table 1: Comparative antimicrobial activity of fatty acid derivatives.

Modulation of Sphingolipid Metabolism

A compelling and highly specific potential mechanism of action for **(S)-2-aminoundecanoic acid** derivatives lies in the modulation of sphingolipid metabolism. The core structure of a 2-amino fatty acid is analogous to that of sphingoid bases like sphinganine and sphingosine, which form the backbone of all sphingolipids, including ceramides.[11]

Sphingolipids are not just structural components of membranes; they are critical signaling molecules that regulate cell fate decisions, including apoptosis, proliferation, and inflammation. [12][13] The enzyme Serine Palmitoyl-CoA Transferase (SPT) is the rate-limiting enzyme in the de novo synthesis of sphingolipids. It condenses serine with a fatty acyl-CoA (typically palmitoyl-CoA).

(S)-2-Aminoundecanoic acid and its analogs could act as:

- **Substrate Mimics/Competitive Inhibitors:** By mimicking either serine or the acyl-CoA, these LAAs could potentially inhibit SPT, thereby reducing the cellular pool of ceramides and other downstream sphingolipids. Myriocin, a potent SPT inhibitor, is structurally an amino fatty acid derivative.[14]

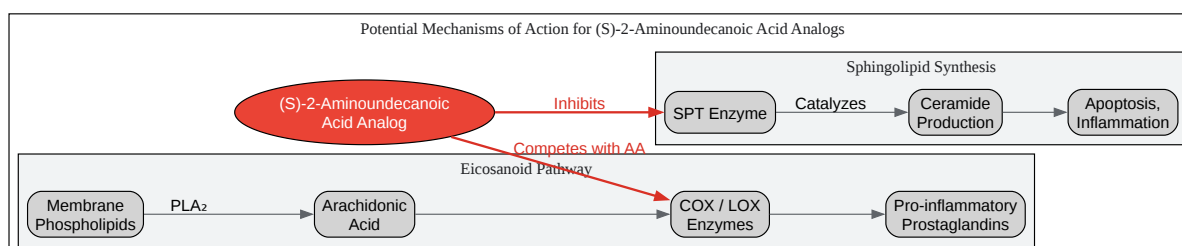
- **Alternative Substrates:** The cell could potentially use these non-canonical amino acids to generate atypical sphingolipids, which may have altered signaling properties or cannot be further metabolized, thus disrupting the pathway.

Disruption of sphingolipid homeostasis is implicated in metabolic diseases like diabetes and in inflammatory conditions.[13] Therefore, LAAs that can selectively modulate this pathway are of high therapeutic interest.

Anti-Inflammatory Activity via Eicosanoid Pathways

Lipoamino acids derived from polyunsaturated fatty acids (like arachidonic acid) are known substrates for key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[15] While undecanoic acid is saturated, its derivatives can still interfere with these pathways.

- **COX/LOX Interaction:** Arachidonyl-derived LAAs are metabolized by COX-2 (but poorly by COX-1) and various LOX isoforms.[15] This suggests that **(S)-2-aminoundecanoic acid** derivatives could act as competitive inhibitors or alternative substrates for these enzymes, thereby modulating the production of pro-inflammatory prostaglandins and leukotrienes.
- **Receptor Modulation:** Some LAAs are known to activate or antagonize Transient Receptor Potential (TRP) channels (e.g., TRPV1), which are involved in pain and inflammation signaling.[16]



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